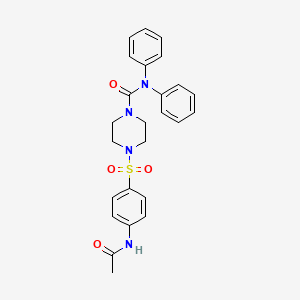

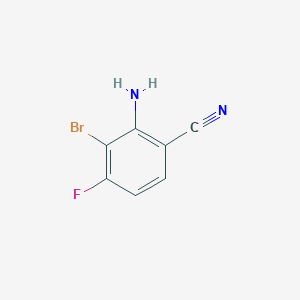

![molecular formula C15H19N3O B2506812 2-[(1-Methylpiperidin-3-yl)methoxy]quinoxaline CAS No. 2198823-09-3](/img/structure/B2506812.png)

2-[(1-Methylpiperidin-3-yl)methoxy]quinoxaline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[(1-Methylpiperidin-3-yl)methoxy]quinoxaline is a useful research compound. Its molecular formula is C15H19N3O and its molecular weight is 257.337. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Catalyst Development

2,3-bis(tert-butylmethylphosphino)quinoxaline, a compound related to 2-[(1-Methylpiperidin-3-yl)methoxy]quinoxaline, has been synthesized and used as a ligand for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This application demonstrates the potential of quinoxaline derivatives in facilitating the synthesis of chiral pharmaceutical ingredients, highlighting their significance in the development of catalysts for asymmetric reactions (Imamoto et al., 2012).

Pesticide Development

Quinoxaline derivatives have been explored for their pesticidal activities. The study on novel quinoxaline derivatives revealed their herbicidal, fungicidal, and insecticidal potentials. These findings suggest quinoxaline derivatives' application in developing new pesticides for agricultural use, presenting a method for enhancing crop protection through chemical means (Liu et al., 2020).

Antimicrobial and Antituberculosis Agents

Quinoxaline-2-carboxylate 1,4-dioxide derivatives have shown promise as potent antituberculosis agents. The variation in substituents on the quinoxaline nucleus significantly affects their activity, offering insights into the design of new compounds with enhanced therapeutic potential against tuberculosis (Jaso et al., 2005). Additionally, certain quinoxaline derivatives exhibited broad antimicrobial activity, suggesting their potential use as novel antimicrobial agents (Vieira et al., 2014).

Drug Resistance and Neuroprotection

Investigations into nonnucleoside inhibitors of HIV-1 reverse transcriptase, such as HBY 097, a quinoxaline derivative, have revealed its high potency against various HIV-1 strains, including those resistant to other nonnucleoside inhibitors. This highlights quinoxaline derivatives' role in developing treatments for drug-resistant HIV-1 strains (Kleim et al., 1995). Additionally, 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline has been identified as a neuroprotectant against cerebral ischemia, offering a potential therapeutic avenue for neuroprotective interventions (Sheardown et al., 1990).

Orientations Futures

Quinoline and its analogues, which are structurally similar to “2-[(1-Methylpiperidin-3-yl)methoxy]quinoxaline”, have shown substantial biological activities . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . These interesting results warrant further investigation, which may allow identification of novel antitubercular candidates based on this scaffold .

Propriétés

IUPAC Name |

2-[(1-methylpiperidin-3-yl)methoxy]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O/c1-18-8-4-5-12(10-18)11-19-15-9-16-13-6-2-3-7-14(13)17-15/h2-3,6-7,9,12H,4-5,8,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFUGTCJREATIAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)COC2=NC3=CC=CC=C3N=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

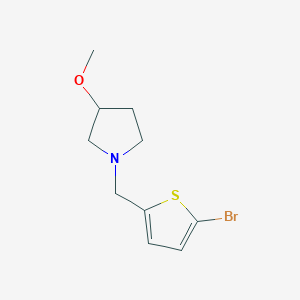

![Methyl 3-[2-(azetidin-3-yl)-1,3-oxazol-5-yl]propanoate;dihydrochloride](/img/structure/B2506729.png)

![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane hydrochloride](/img/no-structure.png)

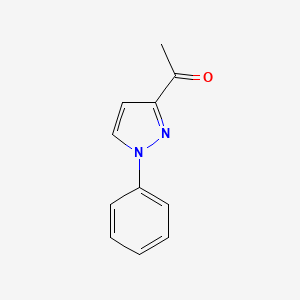

![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2506733.png)

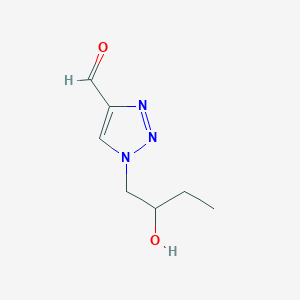

![N-[(2-chlorophenyl)methyl]-N-methyl-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2506734.png)

![Methyl 4-[(Z)-3-(butylamino)-2-cyano-3-oxoprop-1-enyl]benzoate](/img/structure/B2506735.png)

![6-iodothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2506746.png)

![3-[(4-chlorophenyl)methyl]-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2506748.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2506750.png)

![(2E)-2-[(4-fluoroanilino)methylidene]-4,9-dihydro-3H-carbazol-1-one](/img/structure/B2506751.png)